molecular formula C8H15IO B14201120 (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol CAS No. 918813-49-7

(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol

Cat. No.: B14201120
CAS No.: 918813-49-7
M. Wt: 254.11 g/mol
InChI Key: MYQUQMVPZMJSKK-BRFYHDHCSA-N
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Description

(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol: is an organic compound characterized by the presence of an iodine atom, a cyclopentane ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable cyclopentane derivative.

    Hydroxylation: The hydroxyl group is introduced through reactions such as hydroboration-oxidation or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or hydroxyl groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Radiolabeling: The iodine atom in this compound can be used for radiolabeling, making it useful in biological studies and imaging.

Medicine:

Industry:

    Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol depends on its application. In radiopharmaceuticals, the iodine atom allows for imaging and therapeutic effects through radioactive decay. The compound may interact with specific molecular targets, such as proteins or nucleic acids, depending on its functionalization and use.

Comparison with Similar Compounds

    (2R)-2-(2-bromoethyl)-2-methylcyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.

    (2R)-2-(2-chloroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.

    (2R)-2-(2-fluoroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness:

Properties

CAS No.

918813-49-7

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol

InChI

InChI=1S/C8H15IO/c1-8(5-6-9)4-2-3-7(8)10/h7,10H,2-6H2,1H3/t7?,8-/m1/s1

InChI Key

MYQUQMVPZMJSKK-BRFYHDHCSA-N

Isomeric SMILES

C[C@@]1(CCCC1O)CCI

Canonical SMILES

CC1(CCCC1O)CCI

Origin of Product

United States

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